tert-Butyl 2-(2-oxo-3,4-dihydroquinolin-1-yl)acetate
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Overview
Description
tert-Butyl 2-(2-oxo-3,4-dihydroquinolin-1-yl)acetate: is an organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a quinoline core structure with a tert-butyl ester group, which can influence its chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 2-(2-oxo-3,4-dihydroquinolin-1-yl)acetate typically involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through various methods, such as the Skraup synthesis, Friedländer synthesis, or Pfitzinger reaction. These methods involve the cyclization of aniline derivatives with carbonyl compounds under acidic or basic conditions.
Introduction of the Ester Group: The tert-butyl ester group can be introduced through esterification reactions. This can be achieved by reacting the quinoline derivative with tert-butyl alcohol and an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions, such as:
High-throughput synthesis: Using automated systems to increase the efficiency and yield of the synthesis.
Catalysis: Employing catalysts to enhance reaction rates and selectivity.
Purification: Utilizing techniques like crystallization, distillation, or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group, forming dihydroquinoline derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, alcohols, thiols.
Major Products Formed
Oxidation Products: Quinoline N-oxides.
Reduction Products: Dihydroquinoline derivatives.
Substitution Products: Various functionalized quinoline derivatives.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Employed as a ligand in catalytic reactions.
Biology
Antimicrobial Agents: Quinoline derivatives are known for their antimicrobial properties, and this compound may be explored for similar activities.
Anticancer Research: Potential use in the development of anticancer agents due to its structural similarity to other bioactive quinoline derivatives.
Medicine
Drug Development: Investigated for its potential as a lead compound in drug discovery programs.
Industry
Material Science: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of tert-Butyl 2-(2-oxo-3,4-dihydroquinolin-1-yl)acetate involves its interaction with molecular targets, such as enzymes or receptors. The quinoline core can bind to these targets, modulating their activity and leading to various biological effects. The ester group may influence the compound’s solubility, stability, and bioavailability.
Comparison with Similar Compounds
Similar Compounds
Quinoline: The parent compound with a similar core structure.
2-Quinolone: A derivative with a carbonyl group at the 2-position.
tert-Butyl 2-(quinolin-2-yl)acetate: A similar compound with a different substitution pattern.
Uniqueness
Structural Features: The presence of both the tert-butyl ester group and the 2-oxo-3,4-dihydroquinoline moiety makes this compound unique.
Biological Activity: Its specific substitution pattern may lead to distinct biological activities compared to other quinoline derivatives.
Properties
IUPAC Name |
tert-butyl 2-(2-oxo-3,4-dihydroquinolin-1-yl)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO3/c1-15(2,3)19-14(18)10-16-12-7-5-4-6-11(12)8-9-13(16)17/h4-7H,8-10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHECIGSCEKOMNE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CN1C(=O)CCC2=CC=CC=C21 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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